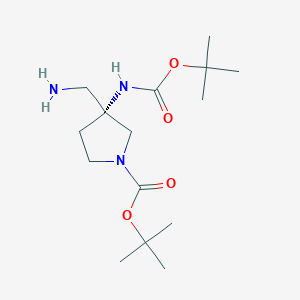

tert-Butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17399294

Molecular Formula: C15H29N3O4

Molecular Weight: 315.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H29N3O4 |

|---|---|

| Molecular Weight | 315.41 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19)/t15-/m1/s1 |

| Standard InChI Key | ZRHMJNUBQJZECJ-OAHLLOKOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CN |

Introduction

Chemical Structure and Stereochemical Considerations

The molecular architecture of tert-butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate features a five-membered pyrrolidine ring with three distinct substituents:

-

A tert-butyl ester group at the 1-position, providing steric bulk and influencing solubility.

-

An aminomethyl group (-CHNH) at the 3-position, which introduces a primary amine functionality capable of participating in further chemical modifications.

-

A Boc-protected amino group (-NHBoc) also at the 3-position, ensuring selective deprotection under acidic conditions.

The stereogenic center at the 3-position confers chirality, necessitating precise synthetic control to retain the (R)-configuration. This configuration is critical for interactions with biological targets, as enantiomeric impurities can drastically alter pharmacological profiles.

Molecular Geometry and Bonding

The pyrrolidine ring adopts a puckered conformation to alleviate steric strain, with the tert-butyl groups creating significant steric hindrance. X-ray crystallographic analyses of related compounds reveal that the Boc group occupies an equatorial position to minimize non-bonded interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate typically involves a multi-step sequence:

-

Pyrrolidine Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

-

Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine.

-

Esterification: Installation of the tert-butyl ester group using tert-butyl chloroformate under anhydrous conditions.

A representative procedure involves dissolving (R)-3-aminomethylpyrrolidine in dichloromethane, followed by sequential addition of and tert-butyl chloroformate. The reaction mixture is stirred at 0–5°C to minimize side reactions, yielding the product after column chromatography purification (hexane/ethyl acetate gradient).

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance reaction efficiency and reproducibility. Automated systems regulate temperature, pressure, and reagent stoichiometry, achieving yields exceeding 85% with >97% purity.

Chemical Reactivity and Functionalization

Deprotection and Functional Group Interconversion

-

Boc Removal: Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, regenerating the primary amine.

-

Aminomethyl Modifications: The -CHNH group undergoes acylation with acetyl chloride or alkylation with methyl iodide, forming secondary amines.

-

Ester Hydrolysis: Basic hydrolysis with aqueous NaOH converts the tert-butyl ester to a carboxylic acid, enabling peptide coupling reactions.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.41 g/mol |

| Purity | ≥97% |

| Solubility | Soluble in DCM, THF, DMF |

| Storage Conditions | -20°C, inert atmosphere |

The compound’s solubility in polar aprotic solvents aligns with its application in solution-phase synthesis. Chromatographic analyses confirm enantiomeric excess (>99% ee) via chiral stationary phases.

Applications in Drug Discovery

Peptidomimetic Design

The rigid pyrrolidine scaffold mimics proline residues in peptides, enabling the development of protease-resistant drug candidates. For example, derivatives of this compound are explored as inhibitors of HIV-1 protease and angiotensin-converting enzyme (ACE).

Prodrug Development

The tert-butyl ester serves as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids. This strategy improves oral bioavailability in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume